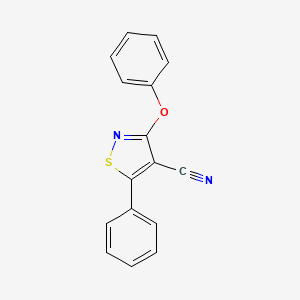![molecular formula C20H21NO4 B12592321 3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid CAS No. 649773-73-9](/img/structure/B12592321.png)
3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-[2-(4-cyclopentylphénoxy)acétamido]benzoïque est un composé organique qui appartient à la classe des acides benzoïques. Ce composé est caractérisé par la présence d’un noyau d’acide benzoïque substitué par un groupe cyclopentylphénoxy et un groupe acétamido.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 3-[2-(4-cyclopentylphénoxy)acétamido]benzoïque implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l’intermédiaire cyclopentylphénoxy : Cette étape implique la réaction du bromure de cyclopentyle avec le phénol en présence d’une base telle que le carbonate de potassium pour former le 4-cyclopentylphénol.
Acétylation : Le 4-cyclopentylphénol est ensuite acétylé en utilisant de l’anhydride acétique pour former le 4-cyclopentylphénoxyacétate.
Amidation : Le 4-cyclopentylphénoxyacétate est réagi avec l’acide 3-aminobenzoïque en présence d’un agent de couplage tel que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) pour former l’acide 3-[2-(4-cyclopentylphénoxy)acétamido]benzoïque.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse ci-dessus afin d’améliorer le rendement et de réduire les coûts. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, d’agents de couplage alternatifs et de techniques de recyclage des solvants.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-[2-(4-cyclopentylphénoxy)acétamido]benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe acétamido.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou basiques.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation d’amides ou d’éthers substitués.
Applications de la recherche scientifique
L’acide 3-[2-(4-cyclopentylphénoxy)acétamido]benzoïque a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-[2-(4-cyclopentylphénoxy)acétamido]benzoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, en modulant leur activité. Les voies et les cibles exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-acétamidobenzoïque : Structure similaire mais dépourvue du groupe cyclopentylphénoxy.
Acide N-acétyl-p-aminobenzoïque : Un autre composé apparenté présentant des groupes fonctionnels similaires.
Unicité
L’acide 3-[2-(4-cyclopentylphénoxy)acétamido]benzoïque est unique en raison de la présence du groupe cyclopentylphénoxy, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurale peut influencer la réactivité du composé, son affinité de liaison et son efficacité globale dans diverses applications.
Propriétés
Numéro CAS |
649773-73-9 |
|---|---|
Formule moléculaire |
C20H21NO4 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
3-[[2-(4-cyclopentylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H21NO4/c22-19(21-17-7-3-6-16(12-17)20(23)24)13-25-18-10-8-15(9-11-18)14-4-1-2-5-14/h3,6-12,14H,1-2,4-5,13H2,(H,21,22)(H,23,24) |
Clé InChI |
LUHMIMHGNLCFRH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)
![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)

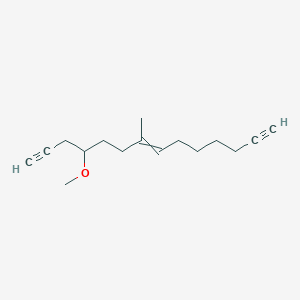
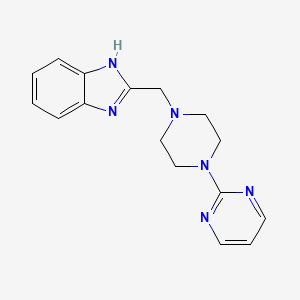
![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)
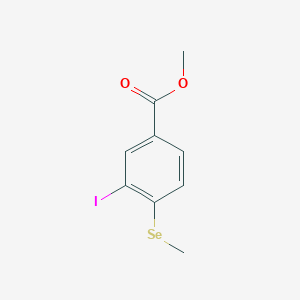
![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)

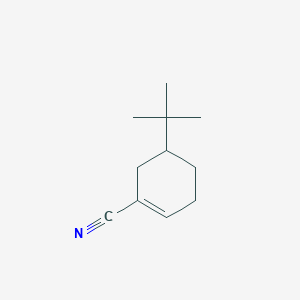
![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
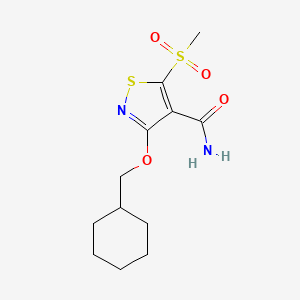
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
